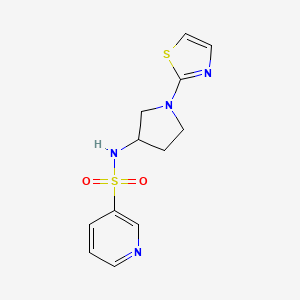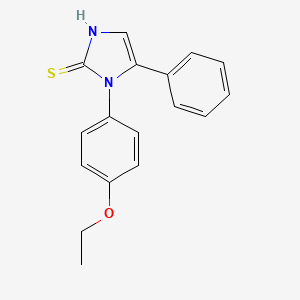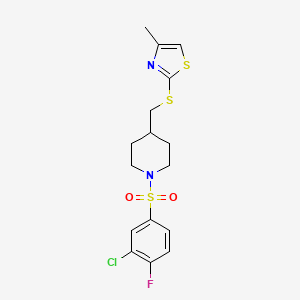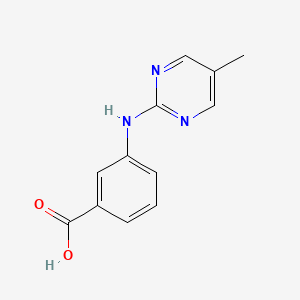![molecular formula C20H24N2O5S B2804746 4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922103-05-7](/img/structure/B2804746.png)
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics. The presence of the ethoxy group and the tetrahydrobenzo[b][1,4]oxazepin ring also suggests potential for interesting chemical properties and interactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group, an ethoxy group, and a tetrahydrobenzo[b][1,4]oxazepin ring. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group might enhance water solubility, while the ethoxy group could potentially increase lipophilicity .Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Tumor Specificity Studies
- A study explored the synthesis of similar benzenesulfonamide derivatives and tested their cytotoxicity and tumor specificity. Some derivatives showed promising cytotoxic activities, which could be crucial for anti-tumor activity studies (Gul et al., 2016).
Photodynamic Therapy Applications
- Another research focused on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Prevention of Cerebral Vasospasm
- Benzenesulfonamide derivatives were evaluated for their effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This research suggests the potential of oral administration of such compounds as treatment for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Microwave-Assisted Synthesis for Anticancer Activity
- Research on the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed that these compounds exhibited significant anticancer activity against various human cancer cell lines (Kumar et al., 2015).
Antiproliferative Agents Development
- A study synthesized novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. This research contributed to the development of new lead anticancer agents (Motavallizadeh et al., 2014).
Synthesis of Spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine] Derivatives
- An attempt to synthesize spirooxetane products led to the discovery of spiroepoxide compounds with potential medicinal chemistry applications (Kolluri et al., 2018).
Anti-HIV and Antifungal Activity Studies
- Novel benzenesulfonamides with the 1,3,4-oxadiazole moiety were prepared and screened for their anti-HIV and antifungal activities. These studies are crucial in identifying new therapeutic agents (Zareef et al., 2007).
Diuretic and Antihypertensive Agents Exploration
- Research on quinazoline derivatives substituted with benzenesulfonamide showed significant diuretic and antihypertensive activities. This indicates the potential of these compounds in developing new medications for these conditions (Rahman et al., 2014).
Pathological Pain Model Studies
- A study on the regioselectively controlled synthesis of pyrazolylbenzenesulfonamides demonstrated their effectiveness in a pathological pain model in mice. This suggests their potential use in treating pain-related conditions (Lobo et al., 2015).
Fluorescence Properties and Anticancer Activity of Co(II) Complexes
- Research on Co(II) complexes of benzenesulfonamides showed significant fluorescence properties and anticancer activity, highlighting their potential in cancer treatment applications (Vellaiswamy & Ramaswamy, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-15-7-9-16(10-8-15)28(24,25)21-14-6-11-18-17(12-14)22(4)19(23)20(2,3)13-27-18/h6-12,21H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXROLIAGBRIKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl 5-chloro-2-oxobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B2804663.png)

![8-Oxaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2804666.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-methylphenyl)acetonitrile](/img/structure/B2804670.png)

![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)
![5-benzyl-N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2804680.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)

